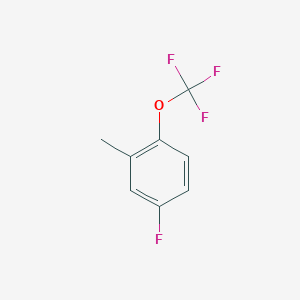

4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene

CAS No.: 1404193-56-1

Cat. No.: VC2686360

Molecular Formula: C8H6F4O

Molecular Weight: 194.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1404193-56-1 |

|---|---|

| Molecular Formula | C8H6F4O |

| Molecular Weight | 194.13 g/mol |

| IUPAC Name | 4-fluoro-2-methyl-1-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H6F4O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3 |

| Standard InChI Key | NNKUBJLOYGXKKN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)OC(F)(F)F |

| Canonical SMILES | CC1=C(C=CC(=C1)F)OC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene is an organic compound belonging to the class of substituted benzenes. In this particular molecule, the benzene ring has three hydrogen atoms replaced by a fluorine atom, a methyl group, and a trifluoromethoxy group in specific positions. The presence of these substituents creates a molecule with distinct electronic distribution and chemical behavior compared to unsubstituted benzene or differently substituted analogues.

Basic Chemical Information

The compound's fundamental chemical information is summarized in the table below:

| Parameter | Value |

|---|---|

| Chemical Name | 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene |

| CAS Registry Number | 1404193-56-1 |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| Structural Classification | Fluorinated aromatic compound |

The molecular structure features a benzene ring with substituents at positions 1, 2, and 4. Specifically, position 1 contains a trifluoromethoxy group (-OCF₃), position 2 has a methyl group (-CH₃), and position 4 carries a fluorine atom. This arrangement of substituents creates unique electronic and steric properties that influence the compound's reactivity patterns and physical characteristics.

Electronic Properties

The electronic properties of 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene are significantly influenced by the presence of fluorine atoms, both directly attached to the aromatic ring and in the trifluoromethoxy group. Fluorine, being the most electronegative element, creates strong dipole moments and affects the electron density distribution throughout the molecule. These electronic effects have several important consequences:

-

The fluorine atoms withdraw electron density from the aromatic ring, making it less electron-rich compared to unsubstituted benzene.

-

The trifluoromethoxy group provides enhanced lipophilicity while maintaining a degree of polarity.

-

The combination of fluorine substituents creates unique reactivity patterns, particularly in electrophilic aromatic substitution reactions.

Physical Properties and Characterization

The physical properties of 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene are important for understanding its behavior in various applications and synthesis procedures. These properties are directly influenced by the molecule's structure and the presence of fluorine substituents.

Physical State and Stability

At room temperature, 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene exists as a liquid or crystalline solid, depending on purity and specific conditions. The compound demonstrates remarkable stability against oxidation and thermal degradation, attributed to the presence of carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. This enhanced stability makes the compound suitable for applications requiring resilience under challenging conditions.

Solubility Profile

The solubility characteristics of 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene reflect its unique electronic structure and the balance between polar and nonpolar moieties within the molecule:

-

The compound exhibits good solubility in common organic solvents such as dichloromethane, chloroform, and toluene.

-

Its solubility in more polar solvents like alcohols is moderate.

-

The compound has poor solubility in water, consistent with the hydrophobic nature of fluorinated aromatic compounds.

This solubility profile is advantageous for pharmaceutical applications, as it contributes to favorable membrane permeability while maintaining sufficient solubility in biological systems.

Synthesis Methodologies

The synthesis of 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene can be achieved through several sophisticated approaches, each with distinct advantages depending on the available starting materials and required scale of production.

Direct Fluorination Methods

Applications and Research Significance

4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene has attracted significant research interest due to its unique structural and electronic properties, which make it valuable across multiple disciplines.

Pharmaceutical Applications

In pharmaceutical research, 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene serves as an important building block for drug discovery programs. The trifluoromethoxy group enhances lipophilicity, which facilitates cell membrane penetration—a critical factor for drug bioavailability. Meanwhile, the fluorine atom can form strong hydrogen bonds with biological molecules, potentially influencing activity and stability of drug candidates.

Specific advantages of incorporating this structure into pharmaceuticals include:

-

Enhanced metabolic stability, as the carbon-fluorine bonds resist enzymatic degradation

-

Improved membrane permeability, leading to better bioavailability

-

Potential modulation of binding affinity to target proteins

-

Altered acid-base properties compared to non-fluorinated analogues

Materials Science Applications

Beyond pharmaceuticals, 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene finds applications in materials science, particularly in the development of specialty polymers and electronic materials. The fluorine content contributes to several desirable properties:

-

Enhanced thermal stability

-

Improved chemical resistance

-

Modified surface properties, including reduced surface energy

-

Unique optical and electronic characteristics

These properties make fluorinated aromatic compounds valuable components in high-performance materials for demanding applications.

Spectral Analysis and Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene. The presence of fluorine atoms provides distinctive spectral features that facilitate identification and characterization.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides critical structural information about 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene:

-

¹H NMR reveals the aromatic proton patterns, showing characteristic splitting due to coupling with fluorine atoms

-

¹³C NMR demonstrates distinctive carbon signals, with carbon-fluorine couplings providing additional structural confirmation

-

¹⁹F NMR offers particularly valuable information, showing distinct signals for the different fluorine environments (the single aromatic fluorine versus the trifluoromethoxy group)

Mass Spectrometry

Mass spectrometric analysis of 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene typically shows characteristic fragmentation patterns:

-

The molecular ion peak at m/z 194, consistent with the molecular formula C₈H₆F₄O

-

Fragment ions representing the loss of fluorine atoms or the trifluoromethoxy group

-

Distinctive isotope patterns characteristic of fluorine-containing compounds

These mass spectral features provide additional confirmation of the compound's identity and purity.

Infrared Spectroscopy

Infrared spectroscopy provides complementary structural information, particularly regarding functional groups:

-

C-F stretching vibrations in the 1000-1400 cm⁻¹ region

-

Aromatic C-H stretching above 3000 cm⁻¹

-

C-O-C stretching vibrations from the trifluoromethoxy group

The combination of these spectroscopic techniques enables comprehensive structural characterization and quality assessment of synthesized samples.

Comparative Analysis with Related Compounds

Understanding the properties of 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene in the context of related compounds provides valuable insights into structure-property relationships.

Comparison with Other Fluorinated Benzenes

When compared to other fluorinated benzenes, 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene demonstrates distinctive characteristics due to its specific substitution pattern:

These comparisons highlight how subtle structural variations can substantially impact physical properties and chemical behavior.

Impact of Trifluoromethoxy Group

The trifluoromethoxy group distinguishes 4-Fluoro-2-methyl-1-(trifluoromethoxy)benzene from many other fluorinated aromatics. This group imparts several distinctive characteristics:

-

Increased lipophilicity compared to non-fluorinated analogues

-

Altered electronic properties of the aromatic ring

-

Different metabolic stability profile

-

Modified interaction potential with biological targets

These characteristics make trifluoromethoxy-substituted compounds particularly valuable in pharmaceutical research, where these properties can translate to improved pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume